molecular formula C17H16ClN5O2S B2416718 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide CAS No. 784184-39-0

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide

Cat. No. B2416718
CAS RN: 784184-39-0
M. Wt: 389.86
InChI Key: YWDSYDDAWJUBMQ-UHFFFAOYSA-N
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Description

2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide is a useful research compound. Its molecular formula is C17H16ClN5O2S and its molecular weight is 389.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activity

Compounds similar to 2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chlorophenyl)acetamide have been synthesized and evaluated for their potential applications in medicinal chemistry and agriculture. These compounds are often synthesized through various chemical reactions involving amino, mercapto, and acetamide groups, leading to a wide range of derivatives with potential biological activities.

  • Antimicrobial Agents : Derivatives of 1,2,4-triazole and thiadiazole have been synthesized and tested for antimicrobial activities against bacterial and fungal strains. For example, formazans derived from Mannich bases of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole showed moderate antimicrobial activity (Sah et al., 2014).

  • Herbicide and Safener Synthesis : The synthesis of chloroacetanilide herbicides and dichloroacetamide safeners, like acetochlor, demonstrates the agricultural applications of these compounds. These substances are vital for studying their metabolism and mode of action (Latli & Casida, 1995).

  • Lipase and α-Glucosidase Inhibition : Some triazole derivatives have been investigated for their inhibitory effects on enzymes like lipase and α-glucosidase. This is crucial for developing treatments for conditions like obesity and diabetes (Bekircan et al., 2015).

  • Anticancer and Antitumor Activities : The synthesis and evaluation of triazole derivatives for their potential anticancer activities have been a significant area of research. For instance, certain derivatives have shown activity against cancer cell lines, highlighting their potential as anticancer agents (Zyabrev et al., 2022).

  • Cholinesterase Inhibition : Research into N-aryl derivatives of triazole-thioacetamide compounds has shown moderate to good inhibitory activities against enzymes like acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), important for treating neurodegenerative diseases such as Alzheimer's (Riaz et al., 2020).

Mechanism of Action

Mode of Action

Based on its structural features, it is likely that the compound interacts with its targets through a combination of hydrogen bonding, electrostatic interactions, and hydrophobic interactions .

Pharmacokinetics

The compound’s molecular weight and polar surface area suggest it may have reasonable oral bioavailability .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Without specific target identification and a clear understanding of the compound’s mode of action, it is difficult to predict its molecular and cellular effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. The specific effects of environmental factors on the action of this compound are currently unknown .

properties

IUPAC Name

2-[[4-amino-5-(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chlorophenyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClN5O2S/c1-25-14-7-5-11(6-8-14)16-21-22-17(23(16)19)26-10-15(24)20-13-4-2-3-12(18)9-13/h2-9H,10,19H2,1H3,(H,20,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDSYDDAWJUBMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN=C(N2N)SCC(=O)NC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClN5O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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